molecular formula C24H16ClF5N2O2 B10931614 1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole

Cat. No.: B10931614
M. Wt: 494.8 g/mol
InChI Key: PBLOUHGHUKAPJE-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the 2-chloro-4-fluorobenzyl group and the difluoromethoxyphenyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of large-scale reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-fluorobenzyl)benzimidazole: Shares structural similarities but differs in the core ring structure.

    4-substituted-1-chloro-2-(4-fluorobenzyl)benzene: Similar substituents but different core structure.

Uniqueness

1-(2-chloro-4-fluorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H16ClF5N2O2

Molecular Weight

494.8 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole

InChI

InChI=1S/C24H16ClF5N2O2/c25-20-11-17(26)6-1-16(20)13-32-22(15-4-9-19(10-5-15)34-24(29)30)12-21(31-32)14-2-7-18(8-3-14)33-23(27)28/h1-12,23-24H,13H2

InChI Key

PBLOUHGHUKAPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)OC(F)F)OC(F)F

Origin of Product

United States

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